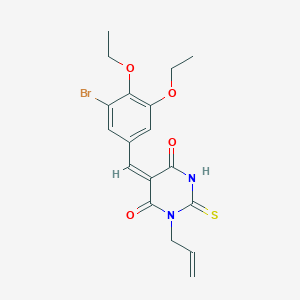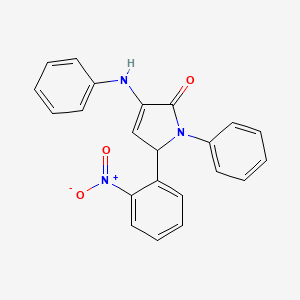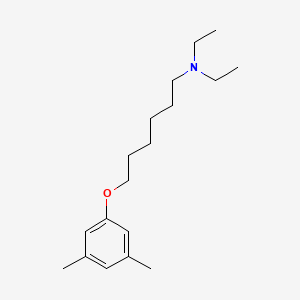![molecular formula C16H16ClNO2S B4934764 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CMPT, and its chemical formula is C16H16ClNO2S.
科学的研究の応用
CMPT has been studied extensively for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CMPT has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, CMPT has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of CMPT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators. CMPT has also been shown to modulate the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CMPT has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CMPT has also been shown to increase the levels of certain neurotransmitters such as GABA, which can have an anxiolytic effect. Additionally, CMPT has been shown to have anticonvulsant and analgesic properties.
実験室実験の利点と制限
One of the main advantages of CMPT for lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. Additionally, CMPT has been extensively studied, and its pharmacological properties are well-characterized. However, one limitation of CMPT is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on CMPT. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of CMPT and its effects on various biochemical and physiological pathways. Finally, the development of more water-soluble formulations of CMPT could expand its potential applications in experimental settings.
合成法
The synthesis of CMPT involves the reaction of 4-chlorobenzenethiol with 3-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield CMPT. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-11(21-15-8-6-12(17)7-9-15)16(19)18-13-4-3-5-14(10-13)20-2/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVIHHJCRSSPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4934718.png)
![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)


![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)

![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
